molecular formula C17H17N3O4S B3933019 N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No. B3933019
M. Wt: 359.4 g/mol
InChI Key: XNHVSTQDEFLGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NPC-15437 is a member of the thioamide family of compounds and is known for its unique mechanism of action, which makes it an attractive candidate for further research.

Mechanism of Action

N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide is known to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. By inhibiting this enzyme, N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide can reduce the production of acid in the body, which can help to alleviate inflammation and reduce the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has a number of biochemical and physiological effects on the body. These include the inhibition of carbonic anhydrase activity, the reduction of acid production, and the modulation of immune system function. N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its unique mechanism of action, which makes it a useful tool for studying the regulation of acid-base balance in the body. Additionally, N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to have a low toxicity profile, making it relatively safe to use in lab experiments. However, one limitation of using N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide. One area of interest is the development of new drugs based on the structure of N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide, which could have applications in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide and its effects on the body. Finally, studies on the environmental applications of N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide could lead to the development of new methods for the remediation of contaminated soil and water.

Scientific Research Applications

N-{[(2-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its ability to control pests and diseases in crops, while in environmental science, it has been studied for its potential use in the remediation of contaminated soil and water.

properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-11-24-13-9-7-12(8-10-13)16(21)19-17(25)18-14-5-3-4-6-15(14)20(22)23/h3-10H,2,11H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHVSTQDEFLGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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